molecular formula C17H15NOS2 B2969034 N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide CAS No. 895456-77-6

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2969034
CAS No.: 895456-77-6
M. Wt: 313.43
InChI Key: PROITVOTXQSRNH-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is an acetamide derivative featuring a benzo[b]thiophene core linked to a p-tolylthio substituent via a thioacetamide bridge.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c1-12-2-5-15(6-3-12)21-11-17(19)18-14-4-7-16-13(10-14)8-9-20-16/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROITVOTXQSRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of benzo[b]thiophene derivatives with p-tolylthioacetamide. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exhibiting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related acetamides from the evidence:

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight Reported Biological Activity Reference
Target Compound Benzo[b]thiophen-5-yl p-Tolylthio (S-linked methylphenyl) Calculated: ~315 Inferred antimicrobial potential -
Compound 47 (Ravindra et al.) Benzo[d]thiazol-5-yl Piperazinyl-sulfonyl, 3,5-difluorophenyl - Anti-gram-positive bacteria [1]
Compound 5d (Kaur et al.) Benzo[d]thiazol-2-ylthio Spiro[indoline-thiazolidine] hybrid - Anti-inflammatory, antibacterial [4]
SW-C165 (Boudrioua et al.) Benzo[d][1,3]dioxol-5-yl Bromobenzyl-methylamino - Synthetic target for Salmonella [2]
KCH-1521 Benzo[d][1,3]dioxol-5-yl Indol-3-yl-ethylcarbamoyl - Talin modulation in endothelial cells [3]
CAS 1021124-75-3 Benzo[d][1,3]dioxol-5-yl 5-Amino-4-phenylthiazol-2-ylthio 385.5 Unspecified [6]
CAS 1040657-51-9 Benzo[d][1,3]dioxol-5-yl 4-Amino-pyrimidinyl-thiophene sulfonyl 450.5 Unspecified [7]

Key Structural Differences and Implications

Core Heterocycle: The benzo[b]thiophene in the target compound differs from benzo[d]thiazole (Compound 47, 5d) and benzo[d][1,3]dioxol (SW-C165, KCH-1521) in electronic and steric properties.

Substituent Effects: The p-tolylthio group in the target compound is less polar than the piperazinyl-sulfonyl (Compound 47) or bromobenzyl (SW-C165) groups, suggesting higher lipophilicity and improved membrane penetration. However, this may reduce aqueous solubility compared to derivatives with hydrophilic substituents (e.g., amino-thiazole in CAS 1021124-75-3) .

Biological Activity Trends :

  • Compounds with piperazinyl-sulfonyl groups (e.g., Compound 47) exhibit gram-positive antibacterial activity, likely due to interactions with bacterial membrane proteins or enzymes .
  • Benzothiazole-thio derivatives (Compound 5d) show dual anti-inflammatory and antibacterial effects, possibly through COX-2 inhibition or membrane disruption .
  • The target compound’s p-tolylthio group, with its electron-donating methyl group, may enhance stability against metabolic degradation compared to halogenated analogs (e.g., SW-C165’s bromobenzyl) .

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzo[b]thiophene moiety linked to a p-tolylthio acetamide group, which contributes to its pharmacological profile. The synthesis typically involves the reaction of benzo[b]thiophene derivatives with thiol-containing compounds, followed by acylation to form the final product.

Antimicrobial Properties

Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial activity. For instance, certain substituted benzo[b]thiophenes have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 4 µg/mL . This suggests that this compound may possess similar antimicrobial properties.

Anticonvulsant and Analgesic Effects

A study evaluating related benzo[b]thiophene derivatives demonstrated significant anticonvulsant effects in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds similar in structure to this compound exhibited a substantial increase in latency to seizure onset, indicating potential for treating epilepsy .

In terms of analgesic activity, certain derivatives have been tested in models of neuropathic pain, showing promising results in elevating pain thresholds and reducing allodynia . This positions the compound as a candidate for further investigation in pain management therapies.

The biological activity of this compound may be attributed to its interaction with various molecular targets. Preliminary docking studies suggest that similar compounds can bind effectively to serotonin receptors (5-HT1A), influencing neurotransmitter release and potentially modulating pain pathways . The exact mechanisms remain an area for further exploration.

Case Studies and Research Findings

  • Antimicrobial Activity : A derivative was tested against clinical isolates of Staphylococcus aureus, demonstrating potent activity with an MIC of 4 µg/mL, highlighting its potential as an antimicrobial agent .
  • Anticonvulsant Properties : In a study involving different seizure models, a compound structurally related to this compound showed a 196% increase in latency time to seizure compared to controls .
  • Analgesic Effects : Research indicated that certain benzo[b]thiophene derivatives significantly reduced pain responses in models of neuropathic pain, suggesting therapeutic potential for chronic pain conditions .

Data Table

Activity Type Tested Compound Effect Observed Reference
AntimicrobialBenzo[b]thiophene DerivativeMIC = 4 µg/mL against S. aureus
AnticonvulsantRelated Compound196% increase in seizure latency
AnalgesicBenzo[b]thiophene DerivativeSignificant reduction in allodynia

Q & A

Basic: How to optimize the synthesis of N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide?

Answer:
The synthesis can be optimized using a reflux system with toluene:water (8:2 v/v) and stoichiometric control of sodium azide (NaN₃) as a nucleophilic agent. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 9:1), followed by purification through ethanol crystallization or ethyl acetate extraction. Yields of 80–86% are achievable for structurally related benzo[b]thiophene derivatives under similar conditions . For intermediates, column chromatography with ethyl acetate/petroleum ether gradients is recommended .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

  • 1H NMR : Aromatic protons in benzo[b]thiophene and p-tolyl groups appear at δ 7.8–6.8 ppm. Acetamide protons resonate near δ 3.5–4.0 ppm.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight. Fragmentation patterns help validate substituent connectivity .

Advanced: How to address discrepancies in reaction yields reported across studies?

Answer:
Discrepancies may arise from variations in solvent purity, catalyst loading, or reaction time. To reconcile

  • Replicate conditions with strict control of stoichiometry (e.g., 20 mmol substrate, 30 mmol NaN₃).
  • Use TLC to track side-product formation.
  • Validate purification steps (e.g., solvent ratios for crystallization) as minor changes significantly impact yields .

Advanced: What mechanistic insights exist for the formation of the thioether linkage?

Answer:
The thioether bond likely forms via nucleophilic substitution (SN2) between a thiolate anion and a halogenated acetamide intermediate. Kinetic studies and DFT calculations can elucidate transition states. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) may modulate reaction rates .

Basic: What purification techniques are effective for intermediates?

Answer:

  • Liquid intermediates : Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
  • Solid intermediates : Recrystallize in ethanol or use column chromatography with ethyl acetate/petroleum ether (1:1 to 3:1 gradients) .

Advanced: How to validate analytical methods for assessing purity and identity?

Answer:

  • Standardized protocols : Use triple-phase validation (precision, accuracy, sensitivity) for HPLC or LC-MS.
  • NMR integration : Compare proton ratios to theoretical values.
  • Reference materials : Cross-check with PubChem data or crystallographic reports (e.g., CCDC entries) .

Basic: What solvents are suitable for solubility testing?

Answer:
Test solubility in DMSO, dichloromethane (DCM), and ethyl acetate. For stubborn precipitates, sonicate at 40–50°C for 15–30 minutes. Avoid aqueous buffers unless the compound is derivatized for hydrophilicity .

Advanced: How to design bioactivity studies for this compound?

Answer:

  • In vitro assays : Use antimicrobial (e.g., Gram-positive/negative bacteria) or antiproliferative models (e.g., MTT assay on cancer cell lines).
  • Dose-response curves : Test concentrations from 1 μM to 100 μM.
  • Control compounds : Include structurally related derivatives (e.g., bromo/iodo analogs) to establish structure-activity relationships .

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